1-Acetyl-4-methylpiperazine

Übersicht

Beschreibung

1-Acetyl-4-methylpiperazine is a useful research compound. Its molecular formula is C7H14N2O and its molecular weight is 142.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

Piperazine derivatives have been known to interact with various targets, including histaminergic receptors and pro-inflammatory mediators .

Mode of Action

It’s worth noting that piperazine derivatives have been reported to exhibit anti-inflammatory effects . They are believed to reduce the production and release of pro-inflammatory mediators, such as histamine, bradykinin, prostaglandins, leukotrienes, and cytokines . This leads to the alleviation of inflammation symptoms including pain, heat, redness, and swelling .

Biochemical Pathways

Piperazine derivatives are known to influence the inflammatory process, which involves a complex network of biochemical pathways . These compounds may modulate the activity of enzymes like myeloperoxidase and alter the levels of pro-inflammatory cytokines like IL-1β and TNF-α .

Pharmacokinetics

It’s worth noting that the physicochemical properties of a compound, including its solubility and lipophilicity, can significantly impact its pharmacokinetics . For instance, the compound’s calculated lipophilicity (Log Po/w) is 1.87, suggesting it may have good membrane permeability . .

Result of Action

Piperazine derivatives have been reported to exhibit anti-nociceptive and anti-inflammatory effects . They may reduce pain and inflammation by modulating the activity of various enzymes and altering the levels of pro-inflammatory cytokines .

Biologische Aktivität

1-Acetyl-4-methylpiperazine is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

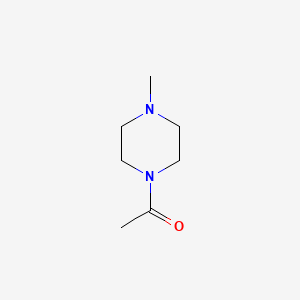

This compound is a piperazine derivative characterized by an acetyl group at the first position and a methyl group at the fourth position of the piperazine ring. Its chemical structure can be represented as follows:

The compound exhibits a pKa value of approximately 7.06, indicating it is predominantly in its neutral form (73.4%) at physiological pH (7.5) . This neutrality may influence its solubility and bioavailability, making it an attractive candidate for drug development.

Biological Activities

This compound has been studied for various biological activities, including:

- Antitumor Activity : Preliminary studies suggest that this compound may possess anti-tumor properties, particularly in kidney cancers. It has been associated with pathways that inhibit tumor growth and proliferation .

- Nicotinic Agonism : Research indicates that this compound acts as a nicotinic acetylcholine receptor (nAChR) agonist. It modulates dopamine release in the striatum, which is significant for understanding its potential effects on neurodegenerative diseases and addiction .

- Antifilarial Properties : In studies involving filarial infections, derivatives of this compound have shown promising macrofilaricidal and microfilaricidal activity against Brugia malayi, suggesting potential use in treating lymphatic filariasis .

The mechanisms underlying the biological activities of this compound include:

- Nicotinic Receptor Modulation : The compound's interaction with nAChRs leads to increased intracellular calcium levels and enhanced dopamine release, which may contribute to its neuropharmacological effects .

- Inhibition of Enzymatic Activity : Some studies have indicated that piperazine derivatives can inhibit monoamine oxidase (MAO) and acetylcholinesterase (AChE), enzymes involved in neurotransmitter metabolism. This inhibition could enhance neurotransmitter availability, thereby improving cognitive function and mood .

Case Studies

Several case studies have explored the therapeutic implications of this compound:

- Neuropharmacological Effects : In a study examining the effects on visually evoked activity in neurons, this compound was found to depress neuronal activity, suggesting potential applications in conditions characterized by hyperactivity .

- Antifilarial Efficacy : A study evaluated the efficacy of a compound derived from this compound against Brugia malayi. At a dosage of 300 mg/kg over five days, it demonstrated significant adulticidal (53.6%) and microfilaricidal (46.0%) effects, along with sterilization of female worms .

Data Summary

The following table summarizes key findings related to the biological activities and effects of this compound:

Wissenschaftliche Forschungsanwendungen

Biological Applications

1-Ac-4-MP acts as an nAChR agonist, mimicking acetylcholine's effects by binding to and activating these receptors. This activity influences neurotransmission within the central and peripheral nervous systems, making it relevant in neuropharmacological studies.

Key Biological Activities:

- Cognitive Function : Research indicates that 1-Ac-4-MP can modulate synaptic transmission, suggesting potential implications in enhancing cognitive functions .

- Neuromodulation : The compound's interaction with nAChRs can influence various neurotransmitter systems, which may contribute to its effects on mood and behavior.

Research Applications

1-Ac-4-MP has been utilized in several significant research contexts:

Neuropharmacology

Studies have demonstrated that 1-Ac-4-MP can inhibit binding to specific nAChR subtypes, such as α4β2, providing insights into receptor pharmacology and the development of related therapeutics .

PROTAC Development

The compound serves as a reference point in the design of Proteolysis Targeting Chimeras (PROTACs), where piperazine-containing linkers are studied for their ability to improve metabolic stability and solubility. The introduction of 1-Ac-4-MP in these linkers is believed to enhance the overall efficacy of PROTACs .

Case Study 1: Behavioral Studies

In a study examining the behavioral effects of 1-Ac-4-MP on rats, it was found that the compound significantly inhibited binding to nAChRs, indicating its potential utility in understanding nicotine addiction and withdrawal symptoms .

Case Study 2: Protonation State in PROTACs

Research on the protonation states of piperazine derivatives highlighted that modifying pKa values through acetylation can significantly impact drug design. For instance, the measured pKa value for 1-Ac-4-MP correlates with its increased solubility and bioavailability at physiological pH levels .

Eigenschaften

IUPAC Name |

1-(4-methylpiperazin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c1-7(10)9-5-3-8(2)4-6-9/h3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSDBJKNOEWSFGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10902687 | |

| Record name | NoName_3236 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10902687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of 1-acetyl-4-methylpiperazine and what are its downstream effects?

A: this compound acts primarily on nicotinic acetylcholine receptors (nAChRs) [, , , , ]. While it demonstrates activity at various nAChR subtypes, its effects on neuronal activity have been particularly studied in the context of visual processing. For instance, in the rat superior colliculus, this compound depresses neuronal responses to visual stimuli, likely through a complex interplay involving both excitatory and inhibitory neurotransmission [].

Q2: Beyond its actions in the nervous system, are there any other biological systems where this compound exhibits activity?

A: Interestingly, research suggests the presence of putative nAChRs on the surface of sea urchin oocytes and early embryos []. In this context, this compound, under specific conditions, can induce calcium shock, a phenomenon also observed with nicotine application []. This observation hints at a potential role of cholinergic signaling in early development, even before the formation of a nervous system.

Q3: Has any research explored potential structural modifications to this compound and their effects on its activity?

A: Yes, studies focusing on arecoline, a compound structurally similar to this compound, have investigated this aspect []. Modifications, such as substituting the methyl group with ethyl or dimethyl groups, significantly altered the compound's activity at both muscarinic and nicotinic acetylcholine receptors []. This suggests that even subtle structural changes can significantly impact the pharmacological profile of these compounds.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.